6-methyl-2-nitro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one
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Overview
Description
6-Methyl-2-nitro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one is a heterocyclic compound that belongs to the class of pyrazolo-oxazines. This compound is characterized by a fused ring system consisting of a pyrazole ring and an oxazine ring. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 6-methyl-2-nitro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl nitroacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, leading to the formation of the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
6-Methyl-2-nitro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various electrophiles for substitution reactions. Major products formed from these reactions include amino derivatives, substituted pyrazolo-oxazines, and oxidized products .
Scientific Research Applications
6-Methyl-2-nitro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 6-methyl-2-nitro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one involves its interaction with specific molecular targets. For instance, its potential anticancer activity may be attributed to its ability to inhibit topoisomerase enzymes, leading to the disruption of DNA replication in cancer cells. The compound may also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
6-Methyl-2-nitro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one can be compared with other similar compounds such as:
Pyrazolo[3,4-d]thiazoles: These compounds also contain a fused pyrazole ring but differ in the heterocyclic ring fused to the pyrazole.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring system but with a pyrimidine ring instead of an oxazine ring.
Pyrazolo[3,4-b]pyridines: These compounds feature a pyridine ring fused to the pyrazole ring and exhibit different biological activities.
The uniqueness of this compound lies in its specific ring structure and the presence of both a nitro group and a methyl group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5N3O4 |
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Molecular Weight |
195.13 g/mol |
IUPAC Name |
6-methyl-2-nitropyrazolo[5,1-c][1,4]oxazin-4-one |
InChI |
InChI=1S/C7H5N3O4/c1-4-3-9-5(7(11)14-4)2-6(8-9)10(12)13/h2-3H,1H3 |
InChI Key |
QYRYYLAQDKIGFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O1 |
Origin of Product |
United States |
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